BenchChemオンラインストアへようこそ!

4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Physicochemical Differentiation Drug-Likeness Synthetic Intermediate Selection

Choose 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide for its unique para-bromine handle enabling rapid Suzuki/Heck/Buchwald-Hartwig diversification—absent in non-halogenated analogs. The 1,3,4-oxadiazole-furan scaffold delivers privileged bioactivity (antibacterial MICs 0.06–1 µg/mL, CNS patent precedent). Dual orthogonal reactivity supports bifunctional probe design. Secure this strategic building block for SAR campaigns.

Molecular Formula C13H8BrN3O3
Molecular Weight 334.129
CAS No. 851172-77-5
Cat. No. B2875914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS851172-77-5
Molecular FormulaC13H8BrN3O3
Molecular Weight334.129
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H8BrN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
InChIKeyDMCRLLPZPNLTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (851172-77-5): A Dual-Functional Scaffold for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 851172-77-5, C13H8BrN3O3, MW 334.12) is a synthetic benzamide derivative distinguished by a 1,3,4-oxadiazole core, a 2-furyl substituent at the 5-position of the oxadiazole, and a para-bromobenzamide moiety . The 1,3,4-oxadiazole scaffold is recognized as a privileged heterocycle in medicinal chemistry, exhibiting broad bioactivity including antibacterial, anticancer, and CNS-modulating properties [1]. The compound’s para-bromine atom provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, which is absent in non-halogenated analogs .

Why Halogen and Heterocycle Swaps in 1,3,4-Oxadiazole Benzamides Are Not Trivial: The Case for 4-Bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Substituting the para-bromine, the furan ring, or the oxadiazole core in related benzamides is not functionally neutral. In the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle modifications (e.g., Br→Cl, OCF₃, SCF₃) drastically shift both mechanism of action and potency, as demonstrated by compounds like HSGN-220 and HSGN-218 which exhibit MICs from 1 to 0.06 μg/mL against MRSA, whereas non-halogenated counterparts are largely inactive [1]. Furthermore, the para-bromine enables transition metal-catalyzed diversification, a capacity absent in -H, -CH₃, or non-leaving group analogs, making generic substitution detrimental to both biological screening outcomes and synthetic utility . The quantitative evidence below details these critical differentiation dimensions.

Quantitative Differentiation Evidence: 4-Bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Analogs


Mass and Lipophilicity Shift: 4-Bromo vs. 4-H Analog Confers 31% Higher Molecular Weight and Increased logP

The target compound possesses a molecular weight of 334.12 g/mol and includes a bromine atom. Its direct non-halogenated comparator, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 340258-80-2), has a molecular weight of 255.23 g/mol . This represents a +78.89 g/mol (30.9%) increase. The bromine atom also increases calculated logP by approximately +0.8 to +1.2 units compared to the hydrogen analog, based on the Hansch π constant for aromatic bromine (+0.86) [1]. This physicochemical shift directly influences membrane permeability, protein binding, and ADME properties, making the brominated derivative a distinct entity for biological screening where lipophilicity-driven potency gains are hypothesized.

Physicochemical Differentiation Drug-Likeness Synthetic Intermediate Selection

Para-Bromine as a Cross-Coupling Handle: Synthetic Diversification Capacity Absent in Non-Halogenated and Methyl Analogs

The para-bromine atom in 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide serves as a reactive site for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the synthesis of diversified libraries from a single precursor . In contrast, the non-halogenated analog (CAS 340258-80-2) lacks this functional handle, requiring de novo synthesis of each derivative . The 4-chloro analog (CAS 851095-63-1) offers a similar but less reactive handle, with C–Cl bonds requiring harsher coupling conditions and often delivering lower yields than C–Br bonds due to the higher bond dissociation energy of C–Cl (397 kJ/mol) vs. C–Br (280 kJ/mol) [1].

Late-Stage Functionalization Suzuki Coupling Structure-Activity Relationship (SAR) Libraries

Halogen Requirement for Antibacterial Activity: Class-Level Evidence That para-Bromine Contributes to Potency Against MRSA

In a comparative study of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, compounds bearing para-halogen or para-halogenated-alkyl substituents (e.g., HSGN-218 with OCF₃, HSGN-144 with SF₅) demonstrated potent antibacterial activity with MICs ranging from 0.06 to 1 μg/mL against MRSA clinical isolates, while non-halogenated counterparts exhibited significantly reduced or no activity [1]. The 4-bromo derivative, while not directly tested in that study, belongs to the same privileged class where halogen substitution is a necessary (though not sufficient) condition for bioactivity. The electron-withdrawing and lipophilic nature of bromine at the para position is expected to favorably influence target engagement in menaquinone biosynthesis inhibition and membrane depolarization, the dual mechanism identified for this scaffold [1]. Head-to-head MIC data for the specific 4-bromo compound are not currently available in the public domain, representing a critical data gap.

Antibacterial MRSA Menaquinone Biosynthesis Inhibition

Expanded Biotherapeutic Potential: CNS Modulation via 1,3,4-Oxadiazole Derivatives in Patent Claims

Patent US8993575B2, assigned to Huazhong University of Science & Technology and NHWA Pharma Corporation, claims 1,3,4-oxadiazole derivatives structurally related to the target compound for preventing or treating central nervous system diseases, specifically schizophrenia [1]. The disclosed compounds include 2,5-disubstituted-1,3,4-oxadiazoles bearing aryl/heteroaryl substituents analogous to the furan and bromobenzamide moieties present in the target compound. While the patent does not provide specific IC₅₀ or Ki data for 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide itself, it establishes the CNS relevance of the chemical space, distinguishing it from the antibacterial-focused applications of other N-(1,3,4-oxadiazol-2-yl)benzamides [2].

CNS Drug Discovery Schizophrenia Dopamine Receptor Modulation

Comparison with 4-Chloro Analog: Bromine Offers Superior Leaving Group Reactivity for Nucleophilic Aromatic Substitution and Cross-Coupling

In Pd-catalyzed cross-coupling reactions, the relative reactivity order for aryl halides is Ar–I > Ar–Br >> Ar–Cl. The 4-bromo compound (target) reacts approximately 10–100 times faster than the 4-chloro analog (CAS 851095-63-1) in standard Suzuki-Miyaura couplings under identical conditions [1]. In nucleophilic aromatic substitution (SNAr) reactions, the para-bromine can also be displaced by amines or thiols under milder conditions than chlorine, providing an orthogonal diversification route . For example, in a model SNAr reaction with piperidine at 80°C, 4-bromobenzamide derivatives typically reach >90% conversion in 2 hours, whereas 4-chloro analogs require 12–24 hours or elevated temperatures (>120°C) to achieve comparable yields [1].

Chemical Reactivity Nucleophilic Substitution Cross-Coupling Efficiency

Optimal Research and Industrial Use Cases for 4-Bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Differentiated Evidence


Medicinal Chemistry: Building SAR Libraries via Pd-Catalyzed Diversification of the Para-Bromine Handle

The para-bromine enables efficient diversification at the benzamide ring via Suzuki, Heck, and Buchwald-Hartwig couplings, producing libraries of 4-aryl, 4-alkenyl, and 4-amino derivatives in 1–2 hour reaction times. This capacity is absent in the 4-H and significantly slower in the 4-Cl analogs, making the 4-bromo compound the preferred core scaffold for SAR exploration . Cross-coupling with aryl boronic acids allows systematic modulation of electronic and steric properties of the benzamide ring while preserving the oxadiazole-furan pharmacophore.

Antibacterial Lead Discovery: Halogen-Dependent MRSA Potency Evaluation

Class-level evidence indicates that para-halogenation is critical for antibacterial activity in N-(1,3,4-oxadiazol-2-yl)benzamides, with halogenated analogs achieving MICs of 0.06–1 μg/mL against MRSA [1]. The 4-bromo derivative serves as a direct candidate for MIC profiling against Gram-positive bacteria, offering a distinct electronic (electron-withdrawing) and lipophilic (π = 0.86) profile compared to -Cl, -F, or -OCF₃ analogs, which may translate to differential resistance profiles.

CNS Drug Discovery: Preclinical Screening for Schizophrenia and Related Disorders

Patent US8993575B2 claims 1,3,4-oxadiazole derivatives for CNS disease treatment, providing a rationale for screening 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in dopamine D2 receptor binding assays and in vivo models of schizophrenia [2]. Unlike the antibacterial-optimized HSGN series, this compound occupies a distinct therapeutic space with patent-supported CNS precedent.

Chemical Biology: Bifunctional Probe Development via Orthogonal Reactivity of Bromine and Furan

The compound offers two orthogonal reactive sites: the para-bromine for cross-coupling and the furan ring for oxidation or Diels-Alder cycloaddition. This dual reactivity enables stepwise functionalization to attach both a fluorophore and an affinity tag, creating bifunctional chemical probes for target identification studies while maintaining the oxadiazole core as the pharmacophoric element .

Quote Request

Request a Quote for 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.